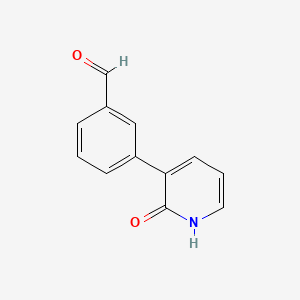

3-(3-Formylphenyl)-2-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxo-1H-pyridin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQRQWYHTOKILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682559 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-40-4 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"characterization of 3-(3-Formylphenyl)-2-hydroxypyridine"

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Formylphenyl)-2-hydroxypyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a biaryl compound with significant potential in medicinal chemistry and materials science. The structure uniquely combines a 2-hydroxypyridine scaffold, prevalent in numerous bioactive molecules, with a versatile formylphenyl moiety that serves as a synthetic handle for further derivatization. This document outlines a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction and details a multi-technique analytical workflow for unambiguous structural elucidation and purity assessment. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this promising molecular architecture.

Introduction and Rationale

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, this compound, is an exemplar of this strategy. The 2-hydroxypyridine core is a "privileged structure" found in numerous FDA-approved drugs and clinical candidates, valued for its hydrogen bonding capabilities and its role as a bioisostere for amide or carboxylic acid groups.[1] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

The appended 3-formylphenyl group introduces a crucial element of synthetic versatility. The aldehyde functional group is a gateway to a multitude of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The strategic combination of these two moieties makes this compound a valuable building block. A thorough understanding of its synthesis and a rigorous characterization are paramount for its effective utilization in research and development. This guide provides the necessary field-proven protocols and analytical interpretations to that end.

Caption: Molecular structure of this compound.

Synthesis and Purification

The most robust and widely applicable method for constructing the C-C bond between the two aromatic rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields, making it ideal for a molecule bearing both hydroxyl and formyl groups, which might be sensitive to harsher conditions.

Causality of Experimental Design: The choice of coupling partners is critical. We propose the coupling of 2-Chloro-3-hydroxypyridine with (3-Formylphenyl)boronic acid . This pathway is often preferred due to the commercial availability and stability of the boronic acid. While the hydroxyl group on the pyridine ring can sometimes hinder Suzuki reactions, the use of appropriate bases and catalyst systems can overcome this challenge.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask, add 2-chloro-3-hydroxypyridine (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a stirrable slurry. Secure a condenser to the flask and degas the mixture by bubbling argon gas through it for 20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq). The choice of a bulky, electron-rich phosphine ligand like dppf enhances catalyst stability and promotes the reductive elimination step.[6]

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the limiting starting material (2-chloro-3-hydroxypyridine).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized compound.

Caption: Logical workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the hydroxyl proton.[7]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Aldehyde (-CHO) | 10.1 - 10.3 | s (singlet) | - | Deshielded proton adjacent to carbonyl oxygen. |

| Hydroxyl (-OH) | 9.8 - 10.5 | br s (broad singlet) | - | Exchangeable proton, chemical shift is concentration-dependent. |

| Phenyl H (ortho to CHO) | 8.1 - 8.2 | s or d | ~1-2 | Ortho to two substituents. |

| Phenyl H (para to CHO) | 8.0 - 8.1 | d | ~7-8 | Ortho to one substituent. |

| Phenyl H | 7.7 - 7.8 | t | ~7-8 | Triplet from two ortho neighbors. |

| Phenyl H | 7.6 - 7.7 | d | ~7-8 | Ortho to one substituent. |

| Pyridine H6 | 7.5 - 7.6 | dd | ~4-5, ~1-2 | Coupled to H5 and H4. |

| Pyridine H4 | 7.3 - 7.4 | dd | ~7-8, ~1-2 | Coupled to H5 and H6. |

| Pyridine H5 | 7.1 - 7.2 | dd | ~7-8, ~4-5 | Coupled to H4 and H6. |

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| Aldehyde C=O | 192 - 194 | Characteristic chemical shift for an aromatic aldehyde. |

| Pyridine C2 (C-OH) | 158 - 162 | Carbon bearing the electron-donating hydroxyl group. |

| Aromatic C (Quaternary) | 135 - 145 | Includes C-C linkage carbons and phenyl carbon attached to CHO. |

| Aromatic CH | 120 - 140 | Range for sp² carbons in the pyridine and phenyl rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is typically acquired from a KBr pellet or using an ATR accessory.

Predicted Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |

|---|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad | Hydrogen-bonded hydroxyl group.[8] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | sp² C-H bonds of the aromatic rings. |

| Aldehydic C-H Stretch | 2720 - 2820 | Medium, Sharp | Characteristic stretch for an aldehyde C-H bond.[8] |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong, Sharp | Conjugated aldehyde carbonyl group.[8] |

| C=C / C=N Stretch | 1450 - 1600 | Medium-Strong | Aromatic ring vibrations. |

| C-O Stretch | 1200 - 1300 | Strong | Stretch of the phenol-like C-O bond. |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate determination of the molecular weight and allows for the confirmation of the elemental composition.

-

Molecular Formula: C₁₂H₉NO₂

-

Monoisotopic Mass: 200.0706 Da (for the [M+H]⁺ ion)

-

Technique: Electrospray ionization (ESI) is the preferred method for this polar molecule, typically observing the protonated molecular ion [M+H]⁺ in positive ion mode. The experimentally observed mass should match the calculated mass to within 5 ppm.

X-ray Crystallography

If suitable single crystals can be grown (e.g., by slow evaporation from a solvent mixture like ethanol/water or ethyl acetate/hexane), single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure.[9] This analysis would confirm:

-

Atomic Connectivity: Absolute confirmation of the synthesized structure.

-

Conformation: The dihedral angle between the pyridine and phenyl rings.

-

Intermolecular Interactions: The presence and nature of hydrogen bonding (e.g., involving the hydroxyl group and the pyridine nitrogen or aldehyde oxygen of adjacent molecules) and π-stacking in the solid state.[10][11]

Potential Applications and Future Directions

The validated synthesis and characterization of this compound opens several avenues for further research:

-

Medicinal Chemistry: The molecule can serve as a platform for developing novel therapeutics. The aldehyde can be converted into a diverse array of functional groups to probe interactions with biological targets. For instance, reductive amination can introduce amine side chains to target specific enzyme active sites or receptors.[2][12]

-

Ligand Development: The hydroxypyridine moiety is an excellent chelating agent for various metal ions. The molecule and its derivatives could be explored as ligands in catalysis or as fluorescent sensors for metal detection.

-

Materials Science: Biaryl structures are often investigated for their electronic and photophysical properties. Derivatives could be synthesized and evaluated for applications in organic electronics or as components of functional polymers.[13]

Conclusion

This technical guide has established a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing a robust Suzuki-Miyaura coupling protocol and a suite of modern analytical techniques (NMR, IR, HRMS, and X-ray crystallography), researchers can confidently prepare and validate this versatile chemical building block. The detailed protocols, expected data, and scientific rationale provided herein are intended to empower scientists in drug discovery and materials science to fully exploit the potential of this promising molecular scaffold.

References

-

D. G. Johnson, et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). 3‐component synthesis of hydroxypyridine derivatives. ResearchGate. Available at: [Link]

-

Wiley-VCH. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Wiley Online Library. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

A. A. Bekhit, et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystallography summary for structures 2 and 3. ResearchGate. Available at: [Link]

-

N-ro Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. PubChem. Available at: [Link]

-

A. S. Kalyakina, et al. (2025). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. SpringerLink. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. Available at: [Link]

-

S. A. de Oliveira, et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

-

W. J. Thumar, et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

K. Gobis, et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chempoint.com [chempoint.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to 3-(3-Formylphenyl)-2-hydroxypyridine: Synthesis, Characterization, and Application

Executive Summary: This document provides a comprehensive technical overview of 3-(3-Formylphenyl)-2-hydroxypyridine, a heterocyclic compound with significant potential as a versatile building block in drug discovery and materials science. Its structure uniquely combines a 2-hydroxypyridine/2-pyridone tautomeric system, a biaryl linkage, and a reactive formyl group, presenting multiple avenues for chemical modification and interaction. This guide, intended for researchers and drug development professionals, outlines a robust synthetic pathway, details a multi-technique approach for its analytical characterization, and explores its reactivity profile and potential applications, particularly within the framework of fragment-based drug design.

Introduction and Structural Significance

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the C2 position and a 3-formylphenyl group at the C3 position. The molecule's true nature is more complex than a single structure suggests, primarily due to the prototropic tautomerism of the 2-hydroxypyridine moiety.

1.1. Chemical Structure and Tautomerism

The compound exists as an equilibrium between two tautomeric forms: the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form. This equilibrium is a classic example in heterocyclic chemistry and is highly influenced by the solvent environment; polar solvents tend to favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine form[1]. This duality is critical as it governs the molecule's hydrogen bonding capabilities, reactivity, and spectroscopic properties. The 2-pyridone form can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the 2-hydroxypyridine form presents a phenolic hydroxyl group.

Figure 1: Tautomeric Equilibrium

1.2. Significance as a Chemical Scaffold

This molecule is a trifunctional scaffold of high value in medicinal chemistry:

-

Biaryl Core: The aryl-pyridine structure is a common motif in pharmacologically active compounds.

-

Reactive Handle: The formyl (aldehyde) group is a versatile functional group that can be readily transformed into a wide array of other functionalities (e.g., amines, alcohols, carboxylic acids, alkenes), making it an ideal anchor point for library synthesis or covalent modification.[2]

-

Hydrogen Bonding Motif: The 2-hydroxypyridine/2-pyridone system is an excellent hydrogen bond donor and acceptor, capable of forming stable interactions with biological targets like proteins and enzymes.[3]

These features position this compound as a prime candidate for fragment-based drug discovery (FBDD) and as a key intermediate for creating targeted therapeutic agents.[2][4]

Proposed Synthesis and Purification

The most logical and field-proven approach for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields, tolerance of diverse functional groups (including aldehydes), and the commercial availability of the necessary starting materials.[2]

2.1. Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of 3-Bromo-2-hydroxypyridine with 3-Formylphenylboronic acid. The hydroxyl group on the pyridine ring does not typically interfere with the coupling reaction.

Caption: Proposed workflow for the synthesis and purification of the target compound.

2.2. Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-2-hydroxypyridine (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

2.3. Experimental Protocol: Purification and Purity Assessment

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Purity of the final fractions is assessed using High-Performance Liquid Chromatography (HPLC).

| HPLC Method Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 10 µL |

Comprehensive Structural and Analytical Characterization

Unambiguous characterization requires a suite of analytical techniques. The results must be interpreted with the understanding of the tautomeric equilibrium, which can lead to broadened peaks or the appearance of two sets of signals in some spectra.[5][6]

Caption: Major reaction pathways stemming from the versatile formyl group.

4.2. Role as a Pharmacophore and in Fragment-Based Drug Discovery (FBDD)

In modern drug design, a pharmacophore is an abstract description of molecular features necessary for biological activity. This compound presents several key pharmacophoric features:

-

Hydrogen Bond Donor: N-H or O-H.

-

Hydrogen Bond Acceptor: C=O or pyridine N.

-

Aromatic/Hydrophobic Regions: Two aromatic rings.

This molecule is an ideal "fragment" for FBDD. [4]Its moderate size and complexity, combined with a reactive handle, allow for a "fragment growing" strategy. Researchers can screen this core fragment for weak binding to a biological target. Once a hit is identified, the formyl group can be used to synthesize a small, focused library of derivatives to improve potency and selectivity by exploring adjacent pockets in the target's binding site.

Conclusion

This compound represents a strategically designed chemical scaffold with high potential for innovation in the pharmaceutical and chemical sciences. Its synthesis is achievable through robust and scalable cross-coupling methodologies. A comprehensive suite of analytical techniques, including NMR, MS, and IR spectroscopy, can provide unambiguous structural confirmation, provided the inherent tautomerism is considered during interpretation. The true value of this compound is realized in its application as a versatile intermediate, where its trifunctional nature—a biaryl system, a hydrogen-bonding motif, and a highly reactive formyl group—can be leveraged to build molecular complexity and develop novel, high-value compounds.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.

- ChemicalBook. (2023). 2-Hydroxypyridine.

- Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.

- The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing.

- Wikipedia. (n.d.). 2-Pyridone.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.

- Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751).

- PubChem. (n.d.). 3-Hydroxypyridine.

- ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?.

- ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.

- Guidechem. (n.d.). What is the synthesis process of 3-Hydroxy-2-methylpyridine?.

- Durham E-Theses. (2001). New functionalised 3-hydroxypyridines.

- The Journal of Organic Chemistry. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. ACS Publications.

- MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.

- PubChem. (n.d.). 2-(3-Formylphenyl)-4-hydroxypyridine.

- Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.

- National Institute of Standards and Technology. (n.d.). 3-Pyridinol - NIST WebBook.

- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.

- National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- National Institutes of Health. (n.d.). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach.

- Research and Reviews. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds.

- Royal Society of Chemistry. (n.d.). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine.

- PubMed Central. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook.

- Otto Chemie Pvt. Ltd. (n.d.). 3-Hydroxy pyridine, 98% 109-00-2 India.

- PubMed Central. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets.

- Research and Reviews. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds.

- Guidechem. (n.d.). 3-Hydroxypyridine 109-00-2 wiki.

- Human Metabolome Database. (2020). Showing metabocard for 3-Hydroxypyridine sulfate (HMDB0240652).

- Thermo Fisher Scientific. (n.d.). Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis.

- National Institute of Standards and Technology. (n.d.). 3-Pyridinol, TMS derivative - NIST WebBook.

- ChemicalBook. (n.d.). 2,3-Dihydroxypyridine(16867-04-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5)IR1.

- ChemicalBook. (n.d.). 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2)IR1.

Sources

Introduction: The Structural Landscape of 3-(3-Formylphenyl)-2-hydroxypyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Formylphenyl)-2-hydroxypyridine

This compound is a bifunctional molecule featuring a 2-hydroxypyridine core linked to a 3-formylphenyl substituent. The 2-hydroxypyridine moiety is a crucial pharmacophore in many bioactive compounds and can exist in tautomeric equilibrium with its corresponding pyridone form. The formylphenyl group provides a reactive aldehyde handle for further synthetic transformations. Accurate structural elucidation is paramount for understanding its reactivity, and this is achieved through a synergistic application of various spectroscopic techniques. Pyridine and its derivatives are extensively used as intermediates in analytical chemistry and are of considerable biological and pharmaceutical importance.[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, it provides unambiguous information on the proton and carbon framework, confirming connectivity and substitution patterns.

Causality in Experimental Choices: The Solvent Effect

The choice of NMR solvent is critical, particularly for molecules with exchangeable protons like the hydroxyl (-OH) group.

-

Aprotic, Non-polar Solvents (e.g., CDCl₃): In these solvents, hydroxyl protons often exhibit broad signals due to intermolecular hydrogen bonding and chemical exchange.[2] The signal can sometimes be so broad as to be indistinguishable from the baseline.[2]

-

Protic, Deuterated Solvents (e.g., D₂O, CD₃OD): These solvents will actively exchange their deuterium atoms with the hydroxyl proton, causing the -OH signal to diminish or disappear entirely from the ¹H NMR spectrum.[3]

-

Aprotic, Polar Solvents (e.g., DMSO-d₆): DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange. This results in sharper, more distinct signals for -OH and -NH protons, making it the solvent of choice for observing these labile protons.[3]

Therefore, DMSO-d₆ is the recommended solvent for a comprehensive analysis of the target molecule.

¹H NMR Spectral Analysis (Predicted in DMSO-d₆, 400 MHz)

The proton NMR spectrum is predicted to show distinct signals for the pyridine and phenyl rings, as well as the unique aldehyde and hydroxyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-α (CHO) | 9.9 - 10.1 | Singlet (s) | - | Highly deshielded proton attached to the electron-withdrawing carbonyl group. |

| H-β (OH) | 9.5 - 11.0 | Broad Singlet (br s) | - | Labile proton, position and broadness influenced by concentration and residual water.[4] |

| H-a, H-b, H-c | 7.5 - 8.2 | Multiplets (m) | ortho: 7-9, meta: 2-3 | Protons on the formylphenyl ring, with shifts influenced by the aldehyde and pyridine substituents. |

| H-d, H-e, H-f | 7.0 - 8.5 | Multiplets (m) | ortho: 5-9, meta: 2-4, para: 0-1 | Protons on the hydroxypyridine ring, with shifts based on published data for similar pyridine derivatives.[5][6] |

graph "molecular_structure_h_nmr" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define node positions for the molecule N1 [pos="0,0.866!", label="N"]; C2 [pos="-1,0!", label="C"]; C3 [pos="-1,-1!", label="C"]; C4 [pos="0,-1.866!", label="C"]; C5 [pos="1,-1!", label="C"]; C6 [pos="1,0!", label="C"];

C1p [pos="-2.5,-1.5!", label="C"]; C2p [pos="-3.5,-0.866!", label="C"]; C3p [pos="-3.5,0.134!", label="C"]; C4p [pos="-2.5,0.5!", label="C"]; C5p [pos="-1.5,-0.134!", label="C"]; C6p [pos="-1.5,-1.134!", label="C"];

O_OH [pos="-1.5,1!", label="O"]; H_OH [pos="-1.2,1.8!", label="H-β"];

C_CHO [pos="-4.8,-1.366!", label="C"]; O_CHO [pos="-5.5,-0.7!", label="O"]; H_CHO [pos="-5.1,-2.3!", label="H-α"];

H4 [pos="0,-2.866!", label="H-e"]; H5 [pos="2,-1.5!", label="H-f"]; H6 [pos="1.8,0.5!", label="H-d"];

H2p [pos="-4.3,-1.366!", label="H-a"]; H4p [pos="-2.5,1.5!", label="H-b"]; H5p [pos="-1,0.366!", label="H-c"];

// Draw bonds N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1; C3 -- C1p; C1p -- C2p -- C3p -- C4p -- C5p -- C6p -- C1p; C2 -- O_OH -- H_OH; C3p -- C_CHO; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C4 -- H4; C5 -- H5; C6 -- H6; C2p -- H2p; C4p -- H4p; C5p -- H5p;

// Style nodes node [fontcolor="#202124"]; N1[fontcolor="#34A853"]; O_OH[fontcolor="#EA4335"]; O_CHO[fontcolor="#EA4335"]; H_OH[fontcolor="#4285F4"]; H_CHO[fontcolor="#4285F4"]; H4[fontcolor="#4285F4"]; H5[fontcolor="#4285F4"]; H6[fontcolor="#4285F4"]; H2p[fontcolor="#4285F4"]; H4p[fontcolor="#4285F4"]; H5p[fontcolor="#4285F4"]; }

Caption: Structure with proton labels for ¹H NMR assignment.

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆, 100 MHz)

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton. The carbon atoms of the carbonyl group and those bearing the hydroxyl group are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |

| Pyridine C-OH | 155 - 165 | The carbon attached to the hydroxyl group is significantly deshielded. Based on data for 3-hydroxypyridine.[7] |

| Aromatic C-H & C-C | 110 - 150 | A complex region containing signals for the 9 remaining aromatic carbons. Specific assignments require 2D NMR. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target compound, IR will provide definitive evidence for the hydroxyl and aldehyde moieties.

Predicted IR Spectral Features

The IR spectrum is dominated by the strong absorption of the carbonyl group and the broad stretch of the hydroxyl group.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

| 3200 - 3600 | Hydroxyl (-OH) | O-H Stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[8][9] |

| 3000 - 3100 | Aromatic C-H | C-H Stretch | Medium | Characteristic of C-H bonds on sp² hybridized carbons. |

| 2700 - 2850 | Aldehyde (CHO) | C-H Stretch | Medium, often two peaks | A highly diagnostic pair of bands for the aldehyde C-H bond. |

| 1690 - 1715 | Aldehyde (C=O) | C=O Stretch | Strong, Sharp | The position is typical for an aromatic aldehyde. This is often the most intense peak in the spectrum.[8] |

| 1450 - 1600 | Aromatic Rings | C=C Stretch | Medium to Strong | Multiple bands are expected due to skeletal vibrations of both the pyridine and phenyl rings.[10] |

| 1050 - 1250 | Pyridine C-O | C-O Stretch | Strong | Characteristic of the bond between the pyridine ring and the hydroxyl group.[9] |

digraph "ir_interpretation_workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Acquire IR Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; region_check [label="Analyze 4000-2500 cm⁻¹ Region", fillcolor="#FBBC05"]; oh_check [label="Broad peak at 3200-3600 cm⁻¹?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; aldehyde_ch_check [label="Medium peaks at ~2700-2850 cm⁻¹?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; carbonyl_check [label="Analyze 1800-1650 cm⁻¹ Region\nStrong, sharp peak?", fillcolor="#FBBC05"]; fingerprint_check [label="Analyze Fingerprint Region\n(< 1500 cm⁻¹)", fillcolor="#FBBC05"]; confirm_oh [label="Hydroxyl Group Likely Present", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm_aldehyde [label="Aldehyde Group Likely Present", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm_aromatic [label="Aromatic Rings Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_conclusion [label="Structure Consistent with Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> region_check; region_check -> oh_check; oh_check -> aldehyde_ch_check [label="Yes"]; oh_check -> confirm_oh [style=invis]; oh_check:e -> confirm_oh:w [lhead=cluster_oh, style=solid]; aldehyde_ch_check -> carbonyl_check [label="Yes"]; aldehyde_ch_check -> confirm_aldehyde [style=invis]; aldehyde_ch_check:e -> confirm_aldehyde:w [lhead=cluster_aldehyde, style=solid]; carbonyl_check -> fingerprint_check; fingerprint_check -> confirm_aromatic;

subgraph "cluster_oh" { style=invis; confirm_oh; } subgraph "cluster_aldehyde" { style=invis; confirm_aldehyde; }

{rank=same; confirm_oh; confirm_aldehyde; confirm_aromatic;}

confirm_oh -> final_conclusion; confirm_aldehyde -> final_conclusion; confirm_aromatic -> final_conclusion; }

Caption: Workflow for the interpretation of key IR spectral regions.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pathways (Electron Ionization)

Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and reproducible fragmentation.

-

Molecular Formula: C₁₂H₉NO₂

-

Exact Mass: 199.06 g/mol

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 199.

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The fragmentation of pyridine derivatives often involves the loss of hydrogen cyanide (HCN).

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment | Rationale for Loss |

| 199 | [C₁₂H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 198 | [M - H]⁺ | Loss of a hydrogen radical, likely the aldehydic proton. |

| 171 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde group, a common fragmentation for aromatic aldehydes. |

| 170 | [M - CHO]⁺ | Loss of the entire formyl radical. |

| 95 | [C₅H₅NO]⁺ | Represents the hydroxypyridine moiety, though cleavage of the C-C single bond is less favored than other pathways. |

digraph "fragmentation_pathway" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="Molecular Ion (M⁺)\nm/z = 199", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z = 198"]; M_minus_CO [label="[M-CO]⁺\nm/z = 171"]; M_minus_CHO [label="[M-CHO]⁺\nm/z = 170"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CO [label="- CO"]; M -> M_minus_CHO [label="- CHO•"]; }

Caption: Predicted primary fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Subject the vaporized sample to a beam of high-energy electrons (typically 70 eV) in the ion source.[11]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum. The ion source temperature is typically maintained around 200°C.[11]

Conclusion

The structural characterization of this compound is definitively achievable through a combined spectroscopic approach. ¹H and ¹³C NMR will establish the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the critical hydroxyl and aldehyde functional groups, and mass spectrometry will verify the molecular weight and provide corroborating structural evidence through fragmentation analysis. The predictive data and robust protocols outlined in this guide provide a solid foundation for researchers to confidently acquire and interpret the empirical data for this compound, ensuring its unambiguous identification and paving the way for its application in further research and development.

References

[12] BenchChem (2025). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. Available at: [1] Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [2] Reddit user discussion. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [13] Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [14] Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [15] ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [3] Herczeg, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [16] Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Available at: [11] BenchChem (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Available at: [4] Exarchou, V., & Gerothanassis, I. P. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Available at: Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Available at: [10] University of Colorado Boulder. (n.d.). INTERPRETATION OF IR SPECTRA. Available at: [8] Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [9] Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [5] ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum. Available at: [6] Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [7] ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 13C NMR spectrum. Available at:

Sources

- 1. One moment, please... [ajeee.co.in]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. askthenerd.com [askthenerd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Tautomeric Landscapes of 3-(3-Formylphenyl)-2-hydroxypyridine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated phenomenon in drug discovery and development.[1] The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, receptor binding interactions, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety.[2] This guide provides an in-depth technical analysis of the tautomeric behavior of 3-(3-Formylphenyl)-2-hydroxypyridine derivatives. We will dissect the foundational keto-enol tautomerism of the 2-hydroxypyridine core and explore the added complexity introduced by the 3-(3-Formylphenyl) substituent. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical methodologies for the characterization and computational prediction of tautomeric equilibria in this important class of compounds.

The Principle of Tautomerism in Medicinal Chemistry

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton (prototropy).[3] This is not to be confused with resonance, where only electron distribution differs, or rotamerism, which involves rotation around single bonds.[2] The energy barrier for tautomeric interconversion is often low enough to allow for a dynamic equilibrium in solution at physiological temperatures.

The significance of tautomerism in drug development cannot be overstated. Different tautomers of a single drug molecule possess distinct three-dimensional shapes, hydrogen bonding patterns, and electrostatic surfaces.[4] This can lead to:

-

Altered Pharmacodynamics: One tautomer may bind to a biological target with significantly higher affinity than another, making it the "active" form.[2]

-

Modified Pharmacokinetics: Properties like solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME).[1]

-

Challenges in Formulation and Stability: The tautomeric ratio can be sensitive to the chemical environment (pH, solvent polarity), which has implications for drug formulation, shelf-life, and stability.[1]

-

Intellectual Property Ambiguity: Failing to characterize and claim all relevant tautomers can create vulnerabilities in patent protection.

Given that an estimated 70% of drug molecules are capable of tautomerization, a thorough understanding and characterization of this phenomenon is an integral component of modern drug discovery.[1]

The 2-Hydroxypyridine <=> 2-Pyridone Equilibrium: A Foundational Case

The 2-hydroxypyridine scaffold is a classic model for studying tautomerism. It exists in a dynamic equilibrium between the aromatic enol form (2-hydroxypyridine) and the non-aromatic but highly conjugated keto form (2-pyridone).[5][6]

Caption: The fundamental keto-enol tautomerism of the 2-hydroxypyridine core.

The position of this equilibrium (defined by the tautomeric equilibrium constant, KT) is exquisitely sensitive to the environment:

-

In the Gas Phase: The enol form (2-hydroxypyridine) is generally more stable.[7][8]

-

In Non-Polar Solvents: Non-polar solvents like cyclohexane also favor the 2-hydroxypyridine tautomer.[4]

-

In Polar Solvents: Polar solvents, particularly protic ones like water and alcohols, strongly favor the 2-pyridone form.[6][9] This is due to the ability of the polar keto form, with its larger dipole moment and capacity for intermolecular hydrogen bonding via the N-H and C=O groups, to be better solvated.[4][9]

The Influence of the 3-(3-Formylphenyl) Substituent

Introducing a 3-(3-Formylphenyl) group onto the 2-hydroxypyridine core adds layers of complexity. We must consider not only its electronic influence on the primary ring tautomerism but also the potential for new tautomeric forms involving the formyl (aldehyde) group itself.

3.1 Electronic Effects on the Pyridine Ring Equilibrium

Substituents can significantly alter the relative stabilities of the keto and enol forms by their inductive and resonance effects.[10] The 3-Formylphenyl group, attached at the 3-position of the pyridine ring, will exert an electron-withdrawing effect. This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby shifting the equilibrium. The precise impact requires experimental or computational evaluation, as the effect is transmitted through the phenyl ring spacer.

3.2 Potential for Aldehyde-Enol and Imine-Enamine Tautomerism

The presence of the aldehyde functionality introduces the possibility of its own tautomerism, particularly if it participates in subsequent reactions. While the simple aldehyde-enol equilibrium is generally unfavorable, the formyl group is a reactive handle. For instance, condensation with a primary amine would yield a Schiff base (imine), which can then undergo imine-enamine tautomerism.[11][12]

Caption: Potential imine-enamine tautomerism after derivatization of the formyl group.

This imine-enamine equilibrium is the nitrogen analog of keto-enol tautomerism and is a crucial consideration in derivatives of the parent compound.[11] The stability of the enamine is influenced by the degree of conjugation and the nature of the substituents.[13]

Experimental Characterization of Tautomeric Systems

A multi-faceted approach is required to unambiguously characterize the tautomeric species present in equilibrium.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[14][15] Because the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed.[16]

Key NMR Observables:

| Nucleus | Keto (Pyridone) Form | Enol (Hydroxypyridine) Form | Rationale |

|---|---|---|---|

| ¹H | Broad singlet, ~11-13 ppm (N-H) | Broad singlet, ~9-11 ppm (O-H) | The N-H proton of the amide is typically more deshielded than the phenolic O-H. |

| ¹H | Distinct aromatic signals | Distinct aromatic signals | The change in the ring's electronic structure (aromatic vs. conjugated) alters the chemical shifts of the ring protons. |

| ¹³C | Signal ~160-170 ppm (C=O) | Signal ~155-165 ppm (C-OH) | The carbonyl carbon in the keto form is a key diagnostic signal. |

| ¹⁵N | Signal shifted upfield | Signal shifted downfield | The hybridization and electronic environment of the nitrogen atom differ significantly between the two forms. |

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the ratio of tautomers in various solvents.

Methodology:

-

Sample Preparation: Prepare solutions of the this compound derivative at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).

-

Reference Standard Synthesis (Self-Validation): Synthesize two "fixed" reference compounds:

-

O-methyl derivative: 3-(3-Formylphenyl)-2-methoxypyridine (locks the enol form).

-

N-methyl derivative: 3-(3-Formylphenyl)-1-methylpyridin-2(1H)-one (locks the keto form). This is a critical step for unambiguous peak assignment.[17]

-

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for the compound in each solvent, as well as for the two reference standards.

-

Peak Assignment: Using the spectra of the O-methyl and N-methyl standards, definitively assign the aromatic and other key proton signals to the enol and keto tautomers in the equilibrium mixture.

-

Quantification: Select well-resolved, non-overlapping peaks corresponding to each tautomer. Integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100

-

-

Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures. Changes in the peak ratios can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium. Broadening or coalescence of signals can provide kinetic information about the rate of interconversion.[18]

4.2 Complementary Spectroscopic Techniques

| Technique | Application in Tautomerism Studies |

| UV-Vis Spectroscopy | Tautomers often have different chromophores and thus distinct absorption spectra. This can be used for quantitative analysis, especially when correlated with NMR data.[17][19] |

| Infrared (IR) Spectroscopy | The presence of a strong C=O stretch (~1650 cm⁻¹) is indicative of the keto (pyridone) form, while a broad O-H stretch (~3400 cm⁻¹) suggests the enol form.[19] |

| X-ray Crystallography | Provides the definitive structure in the solid state. This is crucial as the solid-state form may consist of a single, stable tautomer due to packing forces and hydrogen bonding networks.[6][19] |

Computational Modeling and Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[20][21]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaguru.co [pharmaguru.co]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 12. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. eurekaselect.com [eurekaselect.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. arxiv.org [arxiv.org]

"3-(3-Formylphenyl)-2-hydroxypyridine CAS number and properties"

An In-Depth Technical Guide to 3-(3-Formylphenyl)-2-hydroxypyridine

Foreword: Navigating the Frontier of Novel Scaffolds

To the dedicated researcher, scientist, and drug development professional, this guide addresses the synthesis, predicted properties, and potential applications of This compound . A comprehensive search of public chemical databases does not yield a specific CAS number for this compound, suggesting it represents a novel chemical entity. This document, therefore, serves not as a summary of existing data, but as a forward-looking technical manual. It is designed to provide the foundational knowledge and practical insights required to synthesize, characterize, and strategically employ this promising molecule in medicinal chemistry and drug discovery programs.

The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Specifically, the 2-hydroxypyridine motif, which exists in a tautomeric equilibrium with its 2-pyridone form, is a "privileged structure" known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The strategic incorporation of a 3-formylphenyl substituent introduces two key features:

-

A Versatile Synthetic Handle: The aldehyde (formyl) group is a gateway for a multitude of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The aryl substituent at the 3-position provides a vector for modifying the molecule's steric and electronic properties, influencing its solubility, lipophilicity, and potential for specific interactions with biological targets.

This unique combination makes this compound a highly attractive scaffold for developing novel therapeutics.

Proposed Synthetic Pathways

The synthesis of this target molecule can be approached through a logical, multi-step sequence. A highly efficient and modular approach would involve a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the reaction of choice for forming the key aryl-pyridine C-C bond due to its functional group tolerance and generally mild reaction conditions.[5][6] The proposed disconnection is between the pyridine C3 position and the phenyl ring.

This strategy requires two key starting materials: a suitably functionalized 2-hydroxypyridine and an arylboronic acid.

-

Pyridine Partner: 3-Bromo-2-hydroxypyridine or its triflate derivative, 3-((trifluoromethyl)sulfonyl)oxy)pyridin-2(1H)-one. The triflate is often more reactive in cross-coupling reactions.[7]

-

Aryl Partner: 3-Formylphenylboronic acid.

The proposed workflow is detailed below.

Detailed Experimental Protocol

Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-hydroxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%). The choice of catalyst and ligand system is critical and may require optimization.

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v). The use of an aqueous phase is common for Suzuki couplings to facilitate the dissolution of the base.[6]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Predicted Physicochemical and Spectroscopic Properties

While experimental data is unavailable, the properties of the target molecule can be reliably predicted based on its constituent functional groups.

Tautomerism

A critical feature of 2-hydroxypyridine is its existence as a tautomer of 2-pyridone. This equilibrium is highly solvent-dependent. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols strongly favor the 2-pyridone lactam form.[8][9] This property will significantly influence the molecule's hydrogen bonding capacity, solubility, and interactions with biological macromolecules.

Data Summary Table

| Property | Predicted Value / Characteristic | Rationale / Reference Compound |

| Molecular Formula | C₁₂H₉NO₂ | Based on chemical structure. |

| Molecular Weight | 199.21 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to yellow crystalline solid | Based on related hydroxypyridine and benzaldehyde derivatives.[10] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water. | The pyridone tautomer enhances polarity and H-bonding potential.[8] |

| Melting Point | > 150 °C (Estimate) | Aromatic heterocycles with multiple rings and polar groups typically have high melting points. |

| pKa | ~11-12 | The N-H proton of the 2-pyridone tautomer is weakly acidic.[8] |

Predicted Spectroscopic Signatures

-

¹H NMR: The spectrum would be complex, showing distinct aromatic regions. Key signals would include: a singlet for the aldehyde proton (~9.8-10.1 ppm), a downfield broad singlet for the N-H proton of the pyridone tautomer (>11 ppm), and a series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings.[11]

-

¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~190-195 ppm) and another for the pyridone carbonyl carbon (~160-165 ppm). The remaining aromatic carbons would appear in the 110-150 ppm range.[8]

-

IR Spectroscopy: A strong C=O stretching band for the pyridone carbonyl would be prominent around 1650-1670 cm⁻¹. Another C=O stretch for the aldehyde would appear around 1690-1710 cm⁻¹. A broad N-H stretching band may be observed around 3000-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be readily identifiable, corresponding to the calculated molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile platform for generating novel drug candidates.

The 2-Pyridone Core as a Bioactive Pharmacophore

The 2-pyridone nucleus is found in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic activities.[12] These include applications as:

-

Anticancer Agents: Targeting various kinases and other enzymes involved in cell proliferation.[12]

-

Antiviral Agents: Acting as inhibitors of key viral enzymes like reverse transcriptase or integrase.[12]

-

Anti-inflammatory Compounds: Modulating inflammatory pathways.[2]

The Formyl Group as a Locus for Derivatization

The true power of this scaffold lies in the synthetic utility of the formyl group, which allows for systematic chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

This synthetic flexibility enables researchers to:

-

Introduce diverse side chains via reductive amination to explore interactions with specific binding pockets.

-

Convert the aldehyde to a carboxylic acid , a common isostere for phosphate groups and a key functional group for interacting with arginine or lysine residues in a protein active site.

-

Construct larger, more complex systems through carbon-carbon bond-forming reactions.

Safety and Handling

As a novel compound, a full toxicological profile is not available. However, based on the pyridine chemical class, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood.[13] Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[13][14]

-

Handling: Avoid inhalation of dust or vapors.[15][16] Prevent contact with skin and eyes.[16] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[16]

-

Spills: In case of a spill, evacuate the area.[16] Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[16]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.[13]

Conclusion

This compound stands as a promising, albeit unexplored, molecular scaffold. Its logical and accessible synthetic route, combined with the proven biological relevance of the 2-pyridone core and the synthetic versatility of the formyl group, makes it an exceptionally valuable platform for modern drug discovery. This guide provides the necessary framework for its synthesis and strategic deployment in the quest for novel therapeutic agents.

References

- D. K. Kumar, et al. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. J Org Chem, 71(12):4689-91.

- Formyl group: Significance and symbolism. (2025). Health Sciences.

- D. K. Kumar, et al. (2025). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides.

- Pyridine 1 degree Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.

- A. S. Tatarsky, et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.

- E. Spinner & G. B. Yeoh. (1969). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic.

- M. R. Nimlos, et al. Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry.

- Pyridine - Safety D

- 2-Hydroxypyridine. ChemicalBook.

- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.

- 2-Hydroxypyridine(142-08-5) 1H NMR spectrum. ChemicalBook.

- W. Gruber. (1953). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Journal of Chemistry, 31(6): 564-568.

- Formyl

- S. T. G. Street, et al. Aqueous High-Temperature Chemistry of Carbo- and Heterocycles. 30.1 Aquathermolysis of Phenyl-Substituted Hydroxyquinolines. Energy & Fuels.

- K. Ito, et al. (2023).

- Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. (2025).

- 2-Hydroxypyridine. Chem-Impex.

- 2-Pyridone. Wikipedia.

- W. Mouneir. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.

- G. M. Esposti, et al.

- 2-Hydroxypyridine 142-08-5 wiki. Guidechem.

- T. V. Hansen & L. Skattebøl. (2012). Organic Syntheses Procedure. Org. Synth., 89, 220.

- W. Mouneir. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.

- H. Li, et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.

- A. E. A. El-Faham, et al. (2025). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- Practical Synthesis of N-Formylmethionyl

- A. Singh, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

-

E. Spinner & G. B. Yeoh. (1971). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[13][15]-Annelated Rings and Oxygen at the[13]-Position. RSC Publishing.

- S. A. G. I. Al-Hussaini, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Synthesis of substituted 3-formyl chromones. (2025).

- Suzuki Coupling. Organic Chemistry Portal.

- N-Formylmethionine. Wikipedia.

- P

- H. Hu, et al. Suzuki coupling of different chloropyridines with phenylboronic acids.

- 3‐component synthesis of hydroxypyridine derivatives.

- Suzuki Coupling Mechanism. (2022). YouTube.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 11. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(3-Formylphenyl)-2-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic considerations for the synthesis of the key precursors, 3-bromo-2-hydroxypyridine and 3-formylphenylboronic acid, and detail the pivotal Suzuki-Miyaura cross-coupling reaction that unites these fragments. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that guide the synthetic strategy.

Introduction: The Significance of the 2-Hydroxypyridine Scaffold

The 2-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a versatile pharmacophore, engaging in various intermolecular interactions, makes it a valuable building block in drug discovery. The introduction of a formylphenyl substituent at the 3-position further enhances its utility, providing a reactive handle for subsequent chemical modifications and the exploration of structure-activity relationships. This guide will illuminate a robust and reproducible synthetic route to this compound, a key intermediate for the development of novel chemical entities.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-C bond between the pyridine and phenyl rings. This leads to two key synthons: a nucleophilic 2-hydroxypyridine derivative and an electrophilic 3-formylphenyl derivative. The Suzuki-Miyaura cross-coupling reaction is an ideal candidate for forging this bond, utilizing a boronic acid derivative as the organometallic nucleophile and a halide as the electrophilic partner.

Caption: Retrosynthetic approach for this compound.

Synthesis of Precursor 1: 3-Bromo-2-hydroxypyridine

The synthesis of 3-bromo-2-hydroxypyridine is a critical first step. A common and effective method involves the diazotization of 2-amino-3-bromopyridine followed by hydrolysis.

Reaction Mechanism

The reaction proceeds via the formation of a diazonium salt from 2-amino-3-bromopyridine upon treatment with sodium nitrite in an acidic medium (sulfuric acid). The resulting diazonium salt is unstable and readily undergoes hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding the desired 3-bromo-2-hydroxypyridine.

Caption: Workflow for the synthesis of 3-bromo-2-hydroxypyridine.

Detailed Experimental Protocol

Materials:

-

2-amino-3-bromopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Chloroform

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, a solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in water (175 mL) is prepared.

-

Concentrated sulfuric acid (35 mL, 0.66 mol) is slowly added to the solution while maintaining the temperature at 0 °C.[1]

-

A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is prepared and cooled to 0 °C.[1]

-

The cold sodium nitrite solution is added dropwise to the 2-amino-3-bromopyridine solution over a period of 1 hour, ensuring the temperature remains at 0 °C.[1]

-

The reaction mixture is stirred at 0 °C for an additional hour.[1]

-

The reaction is carefully neutralized to pH 7 with a sodium hydroxide solution.

-

The aqueous layer is extracted with chloroform (3 x 200 mL).[1]

-

The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-2-hydroxypyridine as a milky white solid.[1]

Expected Yield: Approximately 90%.[1]

Synthesis of Precursor 2: 3-Formylphenylboronic Acid

The second key precursor, 3-formylphenylboronic acid, can be synthesized from 3-bromobenzaldehyde. The aldehyde functionality requires protection during the Grignard reagent formation and subsequent borylation.

Reaction Strategy

The synthesis involves a three-step process:

-

Protection of the aldehyde: The formyl group of 3-bromobenzaldehyde is protected as a more stable acetal to prevent it from reacting with the Grignard reagent.

-

Grignard reagent formation and borylation: The protected 3-bromobenzaldehyde derivative is converted to a Grignard reagent, which then reacts with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester.

-

Deprotection and hydrolysis: The protecting group is removed under acidic conditions, and the boronate ester is hydrolyzed to yield 3-formylphenylboronic acid.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-hydroxypyridine.

-

Transmetalation: The organic group from the activated 3-formylphenylboronic acid is transferred to the palladium center. [2]This step is often facilitated by a base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Proposed Experimental Protocol

Materials:

-

3-bromo-2-hydroxypyridine

-

3-formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-hydroxypyridine (1.0 mmol, 1.0 equiv.), 3-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Summary

| Compound | Starting Material(s) | Key Reagents | Typical Yield | Reference |

| 3-Bromo-2-hydroxypyridine | 2-Amino-3-bromopyridine | NaNO₂, H₂SO₄ | ~90% | [1] |

| 3-Formylphenylboronic Acid | 3-Bromobenzaldehyde derivative | Mg, Trimethyl borate | ~88% | [3] |

| This compound | 3-Bromo-2-hydroxypyridine, 3-Formylphenylboronic Acid | Pd catalyst, Base | (Proposed) | - |

Conclusion and Future Perspectives